molecular formula C14H20ClNO2 B4999055 2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride

2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride

Cat. No.: B4999055
M. Wt: 269.77 g/mol
InChI Key: LBWWHKWWOFAXDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride involves multiple steps. One common method includes the reaction of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene with 4-(2-chloroethoxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride involves its binding to estrogen receptors. It acts as an estrogen agonist in bone tissue, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, thereby reducing the risk of estrogen-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride is unique due to its dual action as both an estrogen agonist and antagonist, making it particularly effective in treating osteoporosis while also reducing the risk of breast cancer .

Properties

IUPAC Name

2-piperidin-1-ylethyl benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(13-7-3-1-4-8-13)17-12-11-15-9-5-2-6-10-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWWHKWWOFAXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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